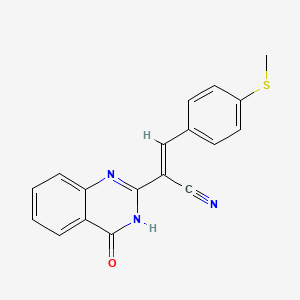
(E)-3-(4-(methylthio)phenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(4-(methylthio)phenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C18H13N3OS and its molecular weight is 319.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-3-(4-(Methylthio)phenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acrylonitrile is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes:
- A methylthio group attached to a phenyl ring.
- A quinazolinone moiety that is known for various biological activities, including antimicrobial and anticancer properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
Antimicrobial Activity
Studies have shown that derivatives of quinazolinone possess significant antimicrobial properties. The incorporation of the methylthio group may enhance these effects, potentially through increased lipophilicity or altered interaction with microbial membranes.
Anticancer Properties
Quinazolinone derivatives are frequently investigated for their anticancer potential. The specific compound has been noted for:
- Inhibition of cell proliferation in various cancer cell lines.
- Induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
The biological activity of this compound can be attributed to several mechanisms:
-
Inhibition of Enzymatic Activity :
- The compound may inhibit specific kinases involved in cancer cell signaling pathways.
- It has been reported to affect the activity of enzymes related to the biosynthesis of nucleotides.
-
Modulation of Gene Expression :
- It may influence the expression of genes associated with cell cycle regulation and apoptosis.
-
Reactive Oxygen Species (ROS) Generation :
- The compound could induce oxidative stress in cancer cells, leading to cell death.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the effects and mechanisms relevant to this compound:
Toxicological Profile
While exploring its biological activities, it is crucial to assess the toxicity associated with this compound:
特性
IUPAC Name |
(E)-3-(4-methylsulfanylphenyl)-2-(4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3OS/c1-23-14-8-6-12(7-9-14)10-13(11-19)17-20-16-5-3-2-4-15(16)18(22)21-17/h2-10H,1H3,(H,20,21,22)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLFMLAPUSKYRV-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














